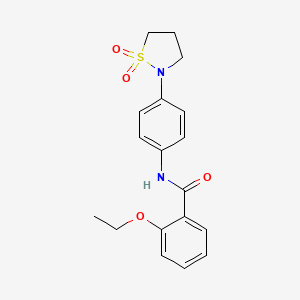

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide is an organic compound that belongs to the class of phenylpiperidines This compound is characterized by the presence of a phenyl group bound to a piperidine skeleton, which is further substituted with an ethoxybenzamide moiety and a dioxidoisothiazolidinyl group

Métodos De Preparación

The synthesis of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the dioxidoisothiazolidinyl group: This can be achieved by reacting a suitable precursor with sulfur dioxide and an oxidizing agent under controlled conditions.

Attachment of the phenyl group: The phenyl group can be introduced through a substitution reaction using a halogenated benzene derivative.

Formation of the ethoxybenzamide moiety: This step involves the reaction of an ethoxybenzoyl chloride with an amine to form the benzamide linkage.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Análisis De Reacciones Químicas

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide can undergo various types of chemical reactions, including:

Oxidation: The dioxidoisothiazolidinyl group can be further oxidized under strong oxidizing conditions.

Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of corresponding amines or alcohols.

Substitution: The phenyl and ethoxybenzamide groups can participate in electrophilic and nucleophilic substitution reactions, respectively.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide has several scientific research applications:

Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

Biology: The compound may be studied for its potential biological activity, including its interaction with enzymes and receptors.

Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mecanismo De Acción

The mechanism of action of N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide involves its interaction with specific molecular targets. The dioxidoisothiazolidinyl group may interact with enzymes or receptors, leading to modulation of their activity. The phenyl and ethoxybenzamide groups can also contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.

Comparación Con Compuestos Similares

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide can be compared with other similar compounds, such as:

N-(4-(dimethylamino)benzyl)-3-(1,1-dioxidoisothiazolidin-2-yl)benzamide: This compound has a similar dioxidoisothiazolidinyl group but differs in the substitution pattern on the benzene ring.

N-(5-(1,1-dioxidoisothiazolidin-2-yl)-1H-indazol-3-yl)-2-(4-piperidin-1-ylphenyl)acetamide: This compound contains an indazole ring and a piperidine group, making it structurally distinct from this compound.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both the dioxidoisothiazolidinyl and ethoxybenzamide groups, which may confer unique biological and chemical properties.

Actividad Biológica

N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-2-ethoxybenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a dioxidoisothiazolidin moiety, which is known for its diverse pharmacological activities.

Research indicates that compounds with isothiazolidin structures often exhibit antimicrobial , anti-inflammatory , and antitumor properties. The biological activity of this compound is likely linked to its ability to interact with various biological targets, including enzymes and receptors involved in disease processes.

Antimicrobial Activity

Studies have shown that benzamide derivatives exhibit significant antimicrobial properties. For instance, benzamide derivatives containing oxadiazole moieties have been synthesized and tested against various fungi such as Botrytis cinerea and Fusarium graminearum, demonstrating notable antifungal activities . The potential of this compound in this context remains to be fully elucidated but suggests a promising avenue for further research.

Antitumor Activity

Compounds similar to this compound have been evaluated for their effects on cancer cell lines. The presence of the isothiazolidin ring may contribute to the inhibition of tumor growth by inducing apoptosis in cancer cells. For example, other benzamide derivatives have shown IC50 values in the low micromolar range against various cancer cell lines .

Structure-Activity Relationship (SAR)

The SAR studies of benzamide derivatives indicate that modifications on the benzene ring and the introduction of heterocycles can significantly influence biological activity. The presence of electron-withdrawing groups or specific substituents can enhance potency. For this compound, understanding how changes to the ethoxy group or the dioxidoisothiazolidin moiety affect activity will be crucial for optimizing its therapeutic potential.

Case Study 1: Antifungal Activity

A recent study synthesized a series of benzamides with varying substituents and tested their antifungal activity. Compounds with similar structures to this compound displayed effective inhibition against Botrytis cinerea, suggesting that this compound may also exhibit similar properties .

Case Study 2: Neuroprotective Effects

Another area of interest is the neuroprotective effects related to Kv channels. Benzamide derivatives have been identified as Kv channel inhibitors, which can prevent neuronal apoptosis during ischemic events. This suggests that this compound could be explored for neuroprotective applications .

Propiedades

IUPAC Name |

N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-2-ethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O4S/c1-2-24-17-7-4-3-6-16(17)18(21)19-14-8-10-15(11-9-14)20-12-5-13-25(20,22)23/h3-4,6-11H,2,5,12-13H2,1H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MASWSUDCNVFGQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)N3CCCS3(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.